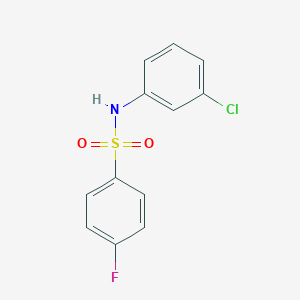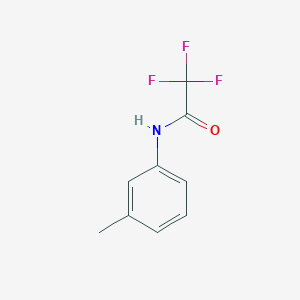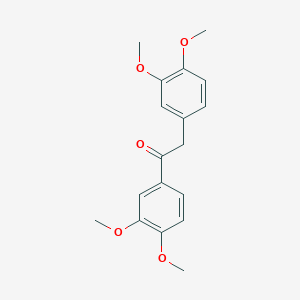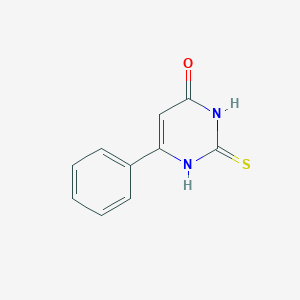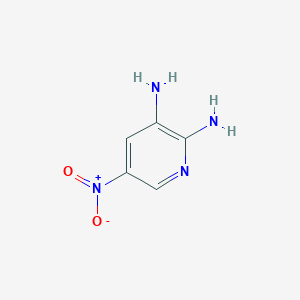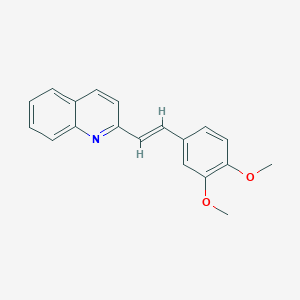
2-(3,4-Dimethoxystyryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxystyryl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a derivative of quinoline and is also known as DMQ. DMQ has a unique structure that allows it to interact with biological systems, making it an attractive tool for studying various physiological processes.
作用機序
DMQ interacts with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions. Upon binding to a target, DMQ undergoes a conformational change that results in the emission of fluorescence. The mechanism of action of DMQ has been extensively studied, and its ability to selectively bind to specific targets has been well-established.
生化学的および生理学的効果
DMQ has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that DMQ does not significantly alter the activity of enzymes or affect cell viability. This property makes DMQ an ideal tool for studying various physiological processes without interfering with the biological system being studied.
実験室実験の利点と制限
DMQ has several advantages as a fluorescent probe for biological imaging. It has a high quantum yield, which means that it emits a high intensity of fluorescence upon excitation. It also has a large Stokes shift, which allows for easy detection of fluorescence. However, DMQ has some limitations, such as its sensitivity to pH and its tendency to aggregate at high concentrations. These limitations need to be considered when using DMQ in lab experiments.
将来の方向性
There are several future directions for the use of DMQ in scientific research. One potential application is in the study of protein-protein interactions. DMQ can be used to selectively label specific proteins and monitor their interactions in real-time. Another potential application is in the study of DNA-protein interactions. DMQ can be used to selectively label specific DNA sequences and monitor their interactions with proteins. Additionally, DMQ can be used in the development of biosensors for the detection of specific biological targets. Overall, DMQ has great potential as a tool for studying various physiological processes and has numerous future directions for scientific research.
合成法
The synthesis of DMQ involves the reaction of 3,4-dimethoxystyryl bromide with 2-aminobenzophenone in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DMQ. This synthesis method has been well-established and has been used in various studies to produce DMQ for research purposes.
科学的研究の応用
DMQ has been widely used in scientific research as a fluorescent probe for biological imaging. Its unique structure allows it to selectively bind to specific biological targets, such as proteins and DNA, and emit fluorescence upon excitation. This property makes DMQ an ideal tool for studying various physiological processes, such as cell signaling, protein-protein interactions, and DNA-protein interactions.
特性
CAS番号 |
75903-25-2 |
|---|---|
製品名 |
2-(3,4-Dimethoxystyryl)quinoline |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
InChIキー |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



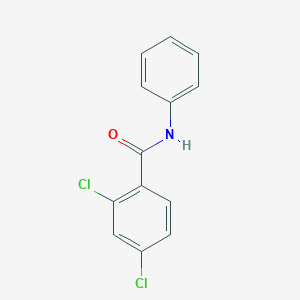

![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

